N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide

AMPA receptor Subunit selectivity Positive allosteric modulator

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide (CAS 211311-66-9), also known as LY392098, is a biarylpropylsulfonamide class positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Originally developed by Eli Lilly , it acts by binding to an allosteric site on AMPA receptor subunits (GluR1–GluR4) to enhance ion flux upon glutamate activation.

Molecular Formula C16H21NO2S2
Molecular Weight 323.5 g/mol
CAS No. 211311-66-9
Cat. No. B1663795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
CAS211311-66-9
SynonymsLY-392098;  N-2-(4-(3-Thienyl)phenyl)propyl 2-propanesulfonamide
Molecular FormulaC16H21NO2S2
Molecular Weight323.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2
InChIInChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3
InChIKeyQFAUPDBCVKBKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide (LY392098) – AMPA Receptor Potentiator for CNS Research Procurement


N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide (CAS 211311-66-9), also known as LY392098, is a biarylpropylsulfonamide class positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Originally developed by Eli Lilly [1], it acts by binding to an allosteric site on AMPA receptor subunits (GluR1–GluR4) to enhance ion flux upon glutamate activation. This compound is distinct from commonly mislabeled analogs (e.g., the 2-fluorobiphenyl variant CAS 211311-39-6, often sold under the same name but exhibiting different potency) [2], and is utilized as a pharmacological tool for investigating glutamatergic signaling in preclinical models of cognition, depression, and neuroprotection [3].

Why N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide (LY392098) Cannot Be Casually Substituted with Other AMPA Potentiators


Despite sharing a common mechanism, AMPA receptor potentiators exhibit profound differences in subunit selectivity, maximal efficacy, and potency that preclude simple substitution. The biarylpropylsulfonamide series shows that minor structural modifications (e.g., thiophene vs. fluorophenyl or cyanobiphenyl) dramatically alter pharmacological profiles [1]. For example, the compound frequently mislabeled as LY392098 (CAS 211311-39-6, the 2-fluorobiphenyl analog) demonstrates a markedly higher EC50 (~4.4 µM) in whole-cell assays compared to the genuine thiophene-containing LY392098 (211311-66-9), whose potency at recombinant GluR4(i) is 0.20 µM – a 22-fold difference [2]. Such variations in potency and efficacy can lead to irreproducible results, misinterpretation of downstream signaling, and incorrect dosing in behavioral models. The quantitative evidence below demonstrates why sourcing the exact compound (211311-66-9) is critical for experimental validity.

Quantitative Differentiation of N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide (LY392098) Against Key Analogs


Superior Potency at GluR1 AMPA Subunits vs. the Direct Analog LY404187

In a head-to-head comparison using recombinant human AMPA receptors expressed in HEK293 cells, LY392098 (211311-66-9) exhibited approximately 3.2-fold higher potency at the GluR1(i) flip subunit than its closest biarylpropylsulfonamide analog, LY404187 (211311-95-4) [1]. The EC50 for LY392098 was 1.77 µM versus 5.65 µM for LY404187. At the GluR4(i) subunit, both compounds showed comparable high potency (0.20 µM vs 0.21 µM), but LY392098's superior potency at GluR1-containing receptors may confer broader engagement in brain regions where GluR1 predominates [2]. This subunit-specific potency advantage is relevant when selecting tools for studying synaptic plasticity mechanisms that rely on GluR1-containing AMPA receptors.

AMPA receptor Subunit selectivity Positive allosteric modulator Electrophysiology

Higher Maximal Efficacy Compared to Other AMPA Potentiators Including Cyclothiazide and CX516

In an electrophysiological study of acutely isolated rat cerebellar Purkinje neurons, LY392098 demonstrated higher maximal efficacy (Emax) than any other AMPA potentiator tested, surpassing both the canonical modulator cyclothiazide and the ampakine CX516 [1]. While the rank order of potency was LY404187 > LY392098 > cyclothiazide > CX516 > aniracetam, the maximal glutamate-evoked current enhancement produced by a saturating concentration of LY392098 was significantly greater than that achieved by LY404187, indicating superior efficacy despite slightly lower potency in this neuronal population [1]. In prefrontal cortical neurons, LY392098 achieved a maximal potentiation of 31.0 ± 4.1-fold over AMPA-alone currents [2].

AMPA receptor Potentiation efficacy Cerebellar Purkinje neurons

Derisking Misidentification: 22-Fold Potency Gap vs. the Mislabeled Fluorophenyl Analog (CAS 211311-39-6)

A significant procurement risk exists due to the widespread mislabeling of N-{2-[4-(2-fluorophenyl)phenyl]propyl}propane-2-sulfonamide (CAS 211311-39-6) as 'LY392098' by many commercial vendors. Published data for the thiophene analog (211311-66-9) reports an EC50 of 0.20 µM at recombinant GluR4(i) receptors [1], whereas vendor-published EC50 values for the mislabeled fluorophenyl compound are approximately 4.4 µM under comparable conditions . This represents a 22-fold difference in potency. Sourcing the incorrect analog will result in a significant underestimation of AMPA receptor potentiation and require higher compound concentrations, increasing the risk of solvent toxicity and off-target effects. Researchers must verify the CAS number (211311-66-9) and request analytical confirmation (e.g., NMR, HPLC) when procuring LY392098 to ensure experimental reproducibility.

Chemical authenticity Potency verification Procurement risk

Demonstrated Central Activity and In Vivo Target Engagement at Low Doses

In vivo electrophysiological recordings in anesthetized rats demonstrated that intravenous administration of LY392098 (0.001–10 µg/kg) enhanced the probability of evoked action potential discharge in prefrontal cortex (PFC) neurons in response to stimulation of hippocampal afferents [1]. In spinal neurons, LY392098 (30–1000 µg/kg i.v.) dose-dependently increased responses to iontophoretically administered AMPA, but not NMDA, confirming functional selectivity in a native system [2]. In comparison, the ampakine CX516 requires significantly higher doses (typically mg/kg range intraperitoneally) to produce detectable cognitive enhancement in rodent models [3]. This low-dose in vivo efficacy of LY392098 indicates good brain penetration and target engagement, making it suitable for CNS studies where minimizing peripheral exposure is desired.

In vivo electrophysiology Central activity Blood-brain barrier Dose-response

Selectivity Profile Versus NMDA and Kainate Receptors Confirmed Across Multiple Neuronal Assays

To establish selectivity, LY392098 was screened across multiple ionotropic glutamate receptor subtypes using patch-clamp electrophysiology in rat neurons. In prefrontal cortical neurons, LY392098 (0.03–10 µM) did not potentiate NMDA-evoked currents at any concentration tested [1]. Similarly, in cultured hippocampal neurons and acutely isolated dorsal root ganglion neurons, LY392098 showed minimal or no activity at voltage-gated calcium channels and GluR5-containing kainate receptors, whereas it robustly potentiated AMPA receptor currents [2]. This selectivity contrasts with certain older AMPA modulators like cyclothiazide, which also inhibits AMPA receptor desensitization but exhibits additional effects on GABAergic transmission at high concentrations [3]. LY392098's clean selectivity profile simplifies data interpretation in mixed neuronal populations.

Receptor selectivity Off-target profiling Electrophysiology

Antidepressant-Like Behavioral Activity with a Mechanism Requiring AMPA Receptor Activation

In the rat forced swim test (FST), LY392098 significantly reduced immobility at a minimum effective dose (MED) of 0.5 mg/kg i.p., comparable to the classical antidepressant imipramine [1]. Crucially, the AMPA receptor dependence of this effect was confirmed by co-administration of the non-competitive AMPA antagonist LY300168 (1 mg/kg i.p.), which completely blocked the antidepressant-like action of LY392098 but did not affect the response to imipramine [1]. This contrasts with the first-generation ampakine CX516, which showed weaker and less consistent effects in the FST and did not undergo rigorous mechanistic validation with AMPA antagonists [2]. The validated AMPA receptor-mediated antidepressant-like profile of LY392098 makes it a more mechanistically informative tool for studying the role of AMPA receptors in mood regulation.

Forced swim test Antidepressant Behavioral pharmacology Mechanistic validation

Optimal Application Scenarios for N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide (LY392098) Based on Evidence


Preclinical Depression Models Requiring AMPA Receptor-Specific Antidepressant-like Activity

Use LY392098 (211311-66-9) in rodent forced swim and tail suspension tests to investigate AMPA receptor-mediated antidepressant mechanisms. The compound's minimum effective dose of 0.5 mg/kg i.p. [1] and the specific blockade of its antidepressant-like effect by the AMPA antagonist LY300168 (1 mg/kg i.p.) provide a validated pharmacological tool to dissect AMPA-dependent from monoamine-dependent pathways, which is not possible with less selective potentiators like CX516 [2].

Electrophysiological Studies of Prefrontal Cortical AMPA Receptor Function and Synaptic Plasticity

Employ LY392098 in whole-cell patch-clamp recordings in acutely isolated PFC neurons, where it produces a 31-fold maximal potentiation of AMPA-evoked currents with an EC50 of 1.7 µM [3]. Its high selectivity for AMPA over NMDA receptors [3] and lack of activity at voltage-gated calcium channels [4] ensure that observed changes in synaptic efficacy can be unambiguously attributed to AMPA receptor modulation.

In Vivo Pharmacodynamic Studies of Central Glutamatergic Transmission at Ultra-Low Doses

Utilize LY392098 for in vivo electrophysiology or fMRI studies of AMPA receptor function, leveraging its effective dose range of 0.001–10 µg/kg i.v. for enhancing PFC neuronal firing [3]. This dose range is approximately 1000-fold lower than that required for first-generation ampakines [5], enabling studies where high systemic exposure would confound results or where compound solubility and cost are limiting.

Structure-Activity Relationship (SAR) and Chemical Probe Studies of Biarylpropylsulfonamide AMPA Potentiators

Use the thiophene-containing LY392098 (211311-66-9) as a reference standard for SAR programs investigating biarylpropylsulfonamide AMPA PAMs, due to its well-characterized subunit potency profile (GluR1–GluR4 EC50 values ranging from 0.20 to 1.89 µM) [6] and its documented maximal efficacy advantage over close analogs like LY404187 [4]. Always confirm procurement of the correct CAS number (211311-66-9) to avoid the ~22-fold less potent 2-fluorobiphenyl analog (CAS 211311-39-6) commonly mislabeled as LY392098 .

Quote Request

Request a Quote for N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.